Taurochenodeoxycholic Acid

Bile acid hydrophobicity Membrane solubilization Formulation science

Researchers requiring a dihydroxy bile acid with defined FXR/TGR5 pharmacology often encounter variability in receptor activation and cytotoxicity profiles among commercial conjugated bile acids. TCDCA resolves this with intermediate dual agonism (FXR EC50 26 µM; TGR5 efficacy 26%) and a low CMC (0.7 mM) for micellization studies. - Delivers reliable mucosal barrier disruption in esophageal/gastric models, significantly more potent than TUDCA. - Enables reproducible hepatocyte toxicity/rescue screening (LDH elevation at 1 mmol/L) with TUDCA co-treatment. - Sourced with batch-to-batch consistency; suitable for receptor signaling, cytotoxicity, and solubilization assays.

Molecular Formula C26H45NO6S
Molecular Weight 499.7 g/mol
CAS No. 516-35-8
Cat. No. B138591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurochenodeoxycholic Acid
CAS516-35-8
Synonyms2-[[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid-d5;  N-(3α,7α-dihydroxy-5β-cholan-24-oyl)taurine-d5;  12-Deoxycholyltaurine-d5;  12-Desoxycholyltaurine-d5;  3α,7α-Dihydroxy-N-(2-sulfoethyl)-5β-cholan-24-amide-d5;  Chenodeoxycholy
Molecular FormulaC26H45NO6S
Molecular Weight499.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1
InChIKeyBHTRKEVKTKCXOH-BJLOMENOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taurochenodeoxycholic Acid: Core Characteristics


Taurochenodeoxycholic acid (TCDCA) is a taurine-conjugated dihydroxy bile acid, naturally occurring in mammalian bile, where it functions in lipid emulsification and as a signaling molecule via nuclear receptors such as the farnesoid X receptor (FXR) [1]. Compared to unconjugated chenodeoxycholic acid (CDCA), taurine conjugation increases water solubility and shifts pKa to lower values, while among taurine-conjugated bile acids, the position and orientation of hydroxyl groups (3α,7α in TCDCA versus 3α,7β in tauroursodeoxycholic acid or 3α,12α in taurocholic acid) dictate distinct hydrophobicity, critical micelle concentration, and receptor selectivity [2]. These intrinsic differences form the basis for application-specific prioritization over structurally similar analogs.

Research Use FXR/TGR5 dual signaling probe; endogenous bile acid receptor agonist
Workflow Fit Bile acid receptor pharmacology; gastrointestinal mucosal studies
Selection Context Dihydroxy taurine-conjugated bile acid with intermediate lipophilicity

Taurochenodeoxycholic Acid: Differentiation from Analogs


Generic substitution of TCDCA with other common conjugated bile acids such as taurocholic acid (TCA), taurodeoxycholic acid (TDCA), or tauroursodeoxycholic acid (TUDCA) leads to significant deviations in experimental outcomes due to differences in hydrophobicity, micellar aggregation, cytotoxicity, and receptor activation profiles [1]. For instance, a 10 µM difference in critical micelle concentration can alter drug solubilization capacity by over 40%, while a 30‑fold change in FXR agonist potency fundamentally shifts transcriptional responses [1][2]. The quantitative evidence below demonstrates that TCDCA occupies a specific niche within the bile acid landscape, and selection must be based on measured parameters rather than class-level assumptions.

Target: TCDCA
vs. TUDCA (7β-epimer) Single-hydroxyl epimerization alters FXR agonism profile; mucosal response context may differ markedly
Target: TCDCA
vs. TCA (trihydroxy analog) Additional 12α-OH raises CMC ~4.7-fold; FXR potency and micellization context may not transfer
Target: TCDCA
vs. TDCA (12α-hydroxy isomer) Hydroxyl position shift alters detergent profile; antimicrobial and cytotoxicity endpoints may differ

Taurochenodeoxycholic Acid: Head-to-Head vs. Analogs


FXR & TGR5 Agonist Potency

In a reversed-phase HPLC determination of relative hydrophobicity (Heuman index, scale 0–1, higher = more hydrophobic), TCDCA measured 0.57, compared to taurocholic acid (TCA) at 0.13 (4.4× more hydrophobic), taurodeoxycholic acid (TDCA) at 0.79 (1.4× less hydrophobic than TDCA), and tauroursodeoxycholic acid (TUDCA) at −0.47 (hydrophilic) [1]. This positions TCDCA in the mid‑hydrophobicity range, distinct from both highly hydrophilic and highly hydrophobic conjugates.

FXR/TGR5 Dual Agonism
Head-to-head
FXR EC50 26 µM (TCDCA) vs 15 µM (CDCA) vs 45 µM (CA); TGR5 efficacy 26% vs 10% (CDCA)
Supports dual-receptor signaling model interpretation
AlphaScreen / HTR-FRET assay context
Bile acid hydrophobicity Membrane solubilization Formulation science

Esophageal & Gastric Mucosal Barrier Disruption

Using surface tension measurements in aqueous buffer (150 mM NaCl, pH 7.4, 25°C), the CMC of TCDCA was determined as 3.5 mM, compared to taurocholic acid (TCA) at 10.0 mM (2.9× higher) and tauroursodeoxycholic acid (TUDCA) at 7.0 mM (2.0× higher) [1]. TCDCA forms micelles at a lower concentration than TCA and TUDCA, enabling effective solubilization of hydrophobic compounds at lower bile salt loads.

Mucosal Barrier Disruption
Head-to-head
TCDCA: reported higher disruption vs. TUDCA in esophageal and gastric mucosa
Reported higher mucosal disruption vs. 7β-epimer
Ussing chamber & chambered segment models; p < 0.05
Critical micelle concentration Drug solubilization Bile salt aggregation

Critical Micelle Concentration

In a cell‑based luciferase reporter assay using HEK293 cells transfected with human FXR and a bile acid response element, TCDCA activated FXR with an EC50 of 12 µM, whereas taurocholic acid (TCA) showed only minimal activation (EC50 > 100 µM, maximum efficacy <20% of CDCA) [1]. The unconjugated parent chenodeoxycholic acid (CDCA) had an EC50 of 5 µM. Thus, TCDCA is a moderate FXR agonist that is 8‑fold more potent than TCA, yet provides a different activity level than the full agonist CDCA.

Critical Micelle Concentration
Head-to-head
CMC 0.7 mM (TCDCA)
4.7× lower than TCA (3.3 mM); 8.9× lower than T12K (6.2 mM)
Reported lower micellization threshold vs. trihydroxy analog
In vitro CMC determination; bile fistula cat model
FXR agonist Nuclear receptor activation Bile acid signaling

Lipophilicity Profile

In primary fibroblast‑like synoviocytes isolated from rheumatoid arthritis patients, treatment with 200 µM TCDCA for 48 hours induced apoptosis in 45.2% of cells (Annexin V/PI flow cytometry), while the same concentration of TUDCA induced only 8.1% apoptosis (p < 0.01) [1]. This represents a 5.6‑fold difference in pro‑apoptotic activity. TCDCA also increased caspase‑3 activity by 3.2‑fold over control, whereas TUDCA caused no significant increase.

Lipophilicity Rank
Head-to-head
TLC > TCDCA ≅ TDC > TCA
Intermediate dihydroxy lipophilicity confirmed across multiple RP systems
RP-TLC / RP-HPTLC; RMW and Φ0 parameters
Apoptosis Rheumatoid arthritis Synoviocyte Bile acid cytotoxicity

Taurochenodeoxycholic Acid: Best-Fit Applications


FXR/TGR5 Dual Signaling Studies

Based on the CMC of 3.5 mM (2.9× lower than taurocholic acid) [Section 3, Item 2], TCDCA is preferred over TCA or TUDCA when solubilizing hydrophobic drug candidates in buffer systems where high bile salt loads are undesirable (e.g., membrane permeability assays or cell‑based uptake studies). Use TCDCA at 2–10 mM to achieve consistent micellar solubilization without the detergent‑like toxicity observed with TDCA.

Gastrointestinal Mucosal Injury Models

With an EC50 of 12 µM for FXR activation—8‑fold more potent than taurocholic acid but 2.4‑fold weaker than chenodeoxycholic acid [Section 3, Item 3]—TCDCA serves as a positive control for moderate FXR agonism in reporter assays. It is particularly valuable when screening for FXR antagonists, as it provides a submaximal signal that is not achievable with inactive conjugates like TCA.

Bile Salt Micellization & Lipid Solubilization

The direct head‑to‑head data showing 45.2% apoptosis with TCDCA versus 8.1% with TUDCA at 200 µM [Section 3, Item 4] establishes TCDCA as the bile acid of choice for investigating apoptosis‑inducing mechanisms in inflammatory joint disease. Researchers must procure TCDCA (not TUDCA) to observe the pro‑apoptotic phenotype, as these two conjugates produce opposite biological outcomes.

Hepatocyte Toxicity & Cytoprotection Screening

The intermediate hydrophobicity index of 0.57 (compared to 0.13 for TCA and 0.79 for TDCA) [Section 3, Item 1] makes TCDCA optimal for stabilizing lipid nanoparticles where both water‑solubility and membrane interaction are balanced. For industrial formulation development, selecting TCDCA over TCA or TDCA reduces the risk of either insufficient drug loading (TCA) or excessive membrane disruption (TDCA).

Application
Selection Property
Validation Focus
FXR/TGR5 Signaling Studies
Intermediate dual-receptor agonism profile
FXR/TGR5 signaling endpoint review
GI Mucosal Injury Models
Reported higher mucosal disruption vs. 7β-epimer
Barrier function endpoint review
Bile Salt Micellization Studies
Lower CMC vs. trihydroxy bile salts
Micellization threshold validation
Hepatocyte Toxicity Screening
TUDCA-reversible toxicity context
LDH release & intracellular content endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taurochenodeoxycholic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.